LB-100

Descripción general

Descripción

LB-100 is a water-soluble protein phosphatase 2A (PP2A) inhibitor with IC50s of 0.85 μM and 3.87 μM in BxPc-3 and Panc-1 cells . It has been cited by 43 publications and is currently under investigation in clinical trials .

Molecular Structure Analysis

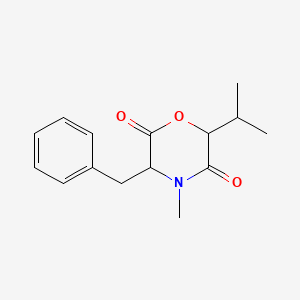

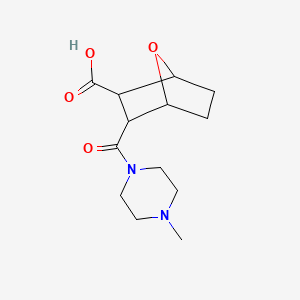

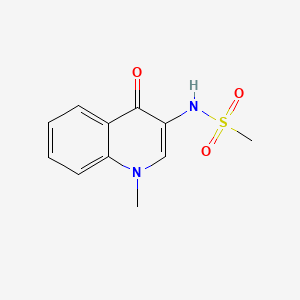

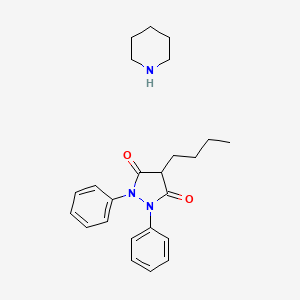

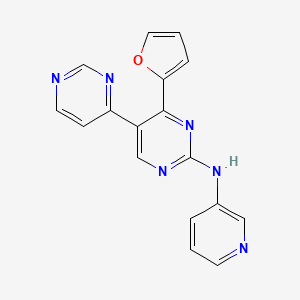

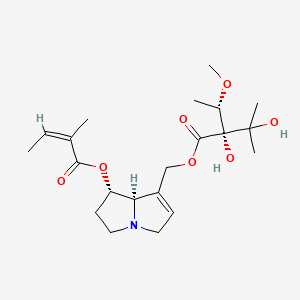

The structure of PPP5C co-crystallized with this compound was solved to a resolution of 1.65Å, revealing that the 7-oxabicyclo [2.2.1]heptane-2,3-dicarbonyl moiety coordinates with the metal ions and key residues that are conserved in both PP2AC and PPP5C .Chemical Reactions Analysis

This compound has been shown to trigger hyper-activation of the signals responsible for the deregulated proliferation of cancer cells . This hyper-activation becomes lethal when combined with an inhibitor of the WEE1 kinase .Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.31 g/mol and a molecular formula of C13H20N2O4 .Aplicaciones Científicas De Investigación

Terapia contra el cáncer

LB-100 ha mostrado potencial en la terapia contra el cáncer. Puede obligar a las células cancerosas a renunciar a sus propiedades cancerígenas . Este compuesto desencadena una hiperactivación de las señales responsables de la proliferación desregulada de las células cancerosas . Esta hiperactivación se vuelve letal cuando se combina con un inhibidor de la cinasa WEE1 . Esta combinación ha demostrado ser altamente efectiva para matar células de cáncer de colon en modelos animales de cáncer y en cultivo celular .

Sinérgico con la inhibición de WEE1

This compound es sinérgico con la inhibición de WEE1 para matar células cancerosas . Este hallazgo abre una nueva estrategia de tratamiento además de los tres ensayos clínicos actuales de LIXTE .

Resistencia a la terapia

La resistencia a la terapia es la principal causa de muerte por cáncer. Sin embargo, se ha demostrado que la resistencia a la terapia con this compound está asociada con que las células cancerosas se vuelven menos malignas . Específicamente, las células de cáncer de colon que desarrollaron resistencia a this compound habían perdido muchas de las características que hacen que las células sean cancerosas en primer lugar y no pudieron formar tumores en modelos animales experimentales .

Inhibición de PP2A

This compound es el primer inhibidor de PP2A con un perfil de seguridad prometedor . Es un inhibidor de molécula pequeña de la fosfatasa PP2A, una enzima crítica involucrada en múltiples funciones celulares .

Mejora de la quimioterapia

This compound estimula la proliferación celular e inhibe la reparación del ADN . Esto hace que las células cancerosas sean más susceptibles a los agentes de quimioterapia, lo que aumenta la efectividad del tratamiento .

Mejora de la inmunoterapia

This compound promueve la producción de neoantígenos y citocinas y mejora la proliferación de células T . Esto refuerza la respuesta inmune sistémica al cáncer, mejorando así la efectividad de la inmunoterapia .

Disrupción del empalme de ARNm

El tratamiento de células cancerosas con this compound interrumpe el procesamiento normal del ARNm que codifica proteínas . Este proceso genera neoantígenos en células de cáncer de colon .

Ensayos clínicos

This compound ha demostrado seguridad en ensayos clínicos de fase 1 . También ha mostrado actividad anticancerígena en más de 25 publicaciones . Actualmente, this compound se está probando en tres ensayos clínicos .

Mecanismo De Acción

Target of Action

LB-100, also known as EMPM or 0C1JUU9S0L, primarily targets Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PPP5C) . These enzymes play a crucial role in cellular physiology, including the regulation of cell growth and metabolic homeostasis .

Mode of Action

This compound acts as a catalytic inhibitor of both PP2A and PPP5C . It coordinates with the active-site catalytic metals in PPP5C, inhibiting the removal of phosphate groups from proteins essential for cell cycle progression . This interaction disrupts the normal functioning of these enzymes, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of PP2A and PPP5C by this compound affects multiple biochemical pathways. It stimulates cell proliferation and inhibits DNA repair, rendering cancer cells more susceptible to chemotherapy agents . Additionally, this compound promotes the production of neoantigens and cytokines, enhancing T cell proliferation . This reinforces the systemic immune response to cancer, thus enhancing the effectiveness of immunotherapy .

Pharmacokinetics

In clinical trials, this compound was administered intravenously daily for 3 days in 21-day cycles . The pharmacokinetics of this compound were characterized by a low clearance, low volume of distribution, and a short half-life . The recommended phase II dose of this compound is 2.33 mg/m^2 daily for 3 days every 3 weeks .

Result of Action

This compound has demonstrated cytotoxic activity against cancer cells in culture and antitumor activity in animals . It has been shown to trigger hyper-activation of the signals responsible for the deregulated proliferation of cancer cells . This leads to the creation of neoantigens in colon cancer cells through perturbation of mRNA splicing . The compound’s action results in increased responsiveness of diverse cancers to immunotherapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in combination with radiotherapy or specific chemotherapy drugs . Furthermore, this compound has been shown to convert immunologically unresponsive (“cold”) tumors to immunologically responsive (“hot”) tumors, thereby increasing the percentage of patients responsive to immunotherapy .

Safety and Hazards

Direcciones Futuras

LB-100 has shown promising results in pre-clinical trials and is currently being tested in three clinical trials . It has been shown to force cancer cells to give up their cancer-causing properties . The effect of this compound on cancer cells is unique in that the only way for cancer cells to escape death is to evolve toward a less cancerous behavior .

Análisis Bioquímico

Biochemical Properties

LB-100 interacts with the enzymes PP2A and PPP5C . It acts as a catalytic inhibitor of both these enzymes, coordinating with the active-site catalytic metals in PPP5C . This interaction affects the phosphorylation state of various proteins, influencing a multitude of biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It can force cancer cells to give up their cancer-causing properties . In colorectal adenocarcinoma cells, this compound treatment leads to differential splicing patterns, affecting regulators of genomic integrity .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibitory action on PP2A and PPP5C . By inhibiting these enzymes, this compound alters the phosphorylation state of various proteins, leading to changes in gene expression and cellular functions . This mechanism is thought to contribute to the observed antitumor activity of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . It has been shown to be well-tolerated in cancer patients at doses associated with anti-cancer activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . It has been shown to reduce behavioral sensitization, an important feature of methamphetamine addiction, in rodents

Metabolic Pathways

As an inhibitor of PP2A and PPP5C, it is likely to influence a variety of metabolic processes due to the broad role of these enzymes in cellular metabolism .

Transport and Distribution

Given its role as an inhibitor of PP2A and PPP5C, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its role as an inhibitor of PP2A and PPP5C, it is likely to be found wherever these enzymes are present within the cell .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of LB-100 involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "2,4-dichlorobenzene", "sodium azide", "sodium hydride", "tetrahydrofuran", "2-bromoethylamine hydrobromide", "triethylamine", "2-aminoethanol", "sodium hydroxide", "hydrochloric acid", "water", "ethanol" ], "Reaction": [ "Step 1: 2,4-dichlorobenzene is reacted with sodium azide and sodium hydride in tetrahydrofuran to form 2-azido-4-chlorobenzene.", "Step 2: 2-azido-4-chlorobenzene is reacted with 2-bromoethylamine hydrobromide and triethylamine in tetrahydrofuran to form N-(2-bromoethyl)-2-azido-4-chlorobenzamide.", "Step 3: N-(2-bromoethyl)-2-azido-4-chlorobenzamide is reacted with 2-aminoethanol in tetrahydrofuran to form N-(2-hydroxyethyl)-2-azido-4-chlorobenzamide.", "Step 4: N-(2-hydroxyethyl)-2-azido-4-chlorobenzamide is reacted with sodium hydroxide in water to form LB-100.", "Step 5: LB-100 is purified by recrystallization from ethanol." ] } | |

Número CAS |

1632032-53-1 |

Fórmula molecular |

C13H20N2O4 |

Peso molecular |

268.31 g/mol |

Nombre IUPAC |

(1R,2S,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10+,11+/m0/s1 |

Clave InChI |

JUQMLSGOTNKJKI-LNFKQOIKSA-N |

SMILES isomérico |

CN1CCN(CC1)C(=O)[C@@H]2[C@@H]3CC[C@H]([C@H]2C(=O)O)O3 |

SMILES |

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 |

SMILES canónico |

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO and water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LB-100; LB 100; LB100. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

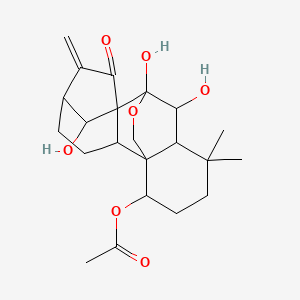

![[(3S,3aR,6Z,10Z,11aS)-4-acetyloxy-3,6,10-trimethyl-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674523.png)

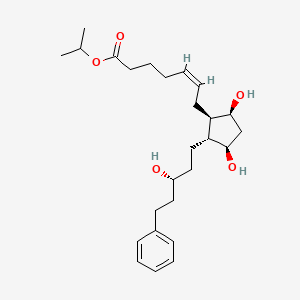

![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)